molecular formula C27H32N2O6 B580008 [(3S)-1-アザビシクロ[2.2.2]オクタン-3-イル] (1S)-1-フェニル-3,4-ジヒドロ-1H-イソキノリン-2-カルボキシレート;ブタン二酸 CAS No. 862207-71-4

[(3S)-1-アザビシクロ[2.2.2]オクタン-3-イル] (1S)-1-フェニル-3,4-ジヒドロ-1H-イソキノリン-2-カルボキシレート;ブタン二酸

カタログ番号: B580008
CAS番号: 862207-71-4
分子量: 480.561
InChIキー: RXZMMZZRUPYENV-NSLUPJTDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Solifenacin Related Compound 4 Succinate is a chemical compound used primarily in the treatment of overactive bladder symptoms such as frequent or urgent urination and urinary incontinence. It is a selective muscarinic receptor antagonist, which means it works by blocking the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing bladder muscle contractions.

科学的研究の応用

Solifenacin Related Compound 4 Succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of muscarinic receptor antagonists and their chemical properties.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its therapeutic effects in treating overactive bladder and related conditions.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug-receptor interactions.

作用機序

Target of Action

The primary target of (S,S)-Solifenacin Succinate is the muscarinic acetylcholine receptor M3. This receptor plays a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .

Mode of Action

(S,S)-Solifenacin Succinate acts as a competitive antagonist at the muscarinic acetylcholine receptor M3. By binding to these receptors, it prevents the action of acetylcholine, a neurotransmitter that would normally cause muscle contraction. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and the frequency of urination .

Biochemical Pathways

The action of (S,S)-Solifenacin Succinate primarily affects the cholinergic pathway. Under normal conditions, the neurotransmitter acetylcholine binds to the muscarinic acetylcholine receptor M3, triggering a cascade of events leading to muscle contraction. (S,S)-Solifenacin Succinate interrupts this process by competitively binding to the M3 receptors, thereby inhibiting the contraction of the bladder’s smooth muscles .

Pharmacokinetics

The pharmacokinetics of (S,S)-Solifenacin Succinate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is extensively distributed in the body and highly bound to plasma proteins. (S,S)-Solifenacin Succinate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted in the urine and feces .

Result of Action

The molecular and cellular effects of (S,S)-Solifenacin Succinate’s action result in the relaxation of the detrusor muscle in the bladder wall. This reduces involuntary contractions of the bladder, thereby decreasing the urgency and frequency of urination. This makes (S,S)-Solifenacin Succinate effective in the treatment of overactive bladder syndrome .

Action Environment

The action, efficacy, and stability of (S,S)-Solifenacin Succinate can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability. Additionally, factors such as pH levels can affect the absorption of the drug. The drug’s metabolism can be affected by the presence of other substances that induce or inhibit CYP3A4, the enzyme primarily responsible for its metabolism .

生化学分析

Biochemical Properties

Based on its structural similarity to other quinuclidine and dihydroisoquinoline compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules within the cell . The nature of these interactions could be diverse, ranging from binding to active sites of enzymes, altering their activity, to interacting with cellular receptors and influencing signal transduction pathways.

Cellular Effects

The effects of [(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid on cellular processes are largely unknown. It is possible that the compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it might bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Solifenacin Related Compound 4 Succinate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chiral Intermediate: The synthesis begins with the preparation of a chiral intermediate through asymmetric synthesis or chiral resolution.

    Coupling Reaction: The chiral intermediate is then coupled with a suitable reagent to form the desired solifenacin structure.

    Succinate Formation: The final step involves the formation of the succinate salt by reacting solifenacin with succinic acid under controlled conditions.

Industrial Production Methods

Industrial production of Solifenacin Related Compound 4 Succinate involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring the reactions are carried out under optimal temperature, pressure, and pH conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the produced compound.

化学反応の分析

Types of Reactions

Solifenacin Related Compound 4 Succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the chemical structure of solifenacin.

    Substitution: Solifenacin can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

類似化合物との比較

Similar Compounds

    Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

    Oxybutynin: A non-selective muscarinic receptor antagonist with similar therapeutic uses.

    Darifenacin: A selective M3 receptor antagonist like solifenacin.

Uniqueness

Solifenacin Related Compound 4 Succinate is unique due to its high selectivity for M3 receptors, which results in fewer side effects compared to non-selective antagonists. Its chiral nature also contributes to its specificity and effectiveness in treating overactive bladder symptoms.

特性

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-NSLUPJTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862207-71-4
Record name (1S,3′S)-Solifenacin succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862207-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。